molecular formula C20H22N2Si B13943405 5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile CAS No. 56437-94-6

5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile

Cat. No.: B13943405
CAS No.: 56437-94-6
M. Wt: 318.5 g/mol
InChI Key: KXYVSWJOULWIJB-UHFFFAOYSA-N
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Description

5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile is a chemical compound with a unique structure that includes a silicon atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,1-diphenylsilacycloheptane with a nitrile source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom within the compound can form unique bonds with biological molecules, influencing various pathways and processes. These interactions can lead to changes in cellular functions and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Imino-7-methyl-1,1-diphenylsilacycloheptane-4-carbonitrile
  • 5-Imino-7-methyl-1,1-diphenylsilacyclohexane-4-carbonitrile

Uniqueness

5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile is unique due to its seven-membered ring structure containing a silicon atom. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds.

Properties

CAS No.

56437-94-6

Molecular Formula

C20H22N2Si

Molecular Weight

318.5 g/mol

IUPAC Name

5-imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile

InChI

InChI=1S/C20H22N2Si/c1-16-14-20(22)17(15-21)12-13-23(16,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,22H,12-14H2,1H3

InChI Key

KXYVSWJOULWIJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=N)C(CC[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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